3-(4-(4-Bromophenyl)-5-((2,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Bromophenyl)-5-((2,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including bromophenyl and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((2,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the intermediate compounds with thiol reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to its structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or tool in biochemical assays to study enzyme activities or receptor interactions.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((2,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-2-((3,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-2-((4-methylbenzyl)sulfanyl)-4(3H)-quinazolinone
Uniqueness
The uniqueness of 3-(4-(4-Bromophenyl)-5-((2,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
477329-75-2 |
---|---|
Molecular Formula |
C20H13BrCl2N4S |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13BrCl2N4S/c21-15-4-7-17(8-5-15)27-19(13-2-1-9-24-11-13)25-26-20(27)28-12-14-3-6-16(22)10-18(14)23/h1-11H,12H2 |
InChI Key |
SHJUVNHEUSYRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.